2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c1-25-11-13(9-24-25)12-7-22-18(23-8-12)27-15-2-4-26(5-3-15)17-16(20)6-14(19)10-21-17/h6-11,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLHRQHMVMJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=C(C=N4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.83 g/mol. The structural components include a pyrimidine core, a piperidine moiety, and a fluorinated pyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClFN₄O |
| Molecular Weight | 366.83 g/mol |
| CAS Number | Not specified |
The compound is believed to act as an inhibitor of specific protein kinases, particularly those involved in signaling pathways related to cancer and neurodegenerative diseases. Preliminary studies suggest that it may modulate the activity of calcium-dependent protein kinases (CDPKs), which play crucial roles in cellular signaling.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Neuroprotective Properties
Research has also highlighted the neuroprotective effects of this compound. It appears to enhance neuronal survival under stress conditions by modulating glutamate receptor activity. This modulation leads to reduced excitotoxicity, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
- The mechanism was linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
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Neuroprotective Effects in Animal Models
- In a murine model of Alzheimer's disease, administration of the compound significantly improved cognitive function as measured by the Morris water maze test.
- Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity compared to control groups.
Research Findings
A comprehensive review of literature reveals that the compound's biological activity is multifaceted:
- Anticancer Activity : Inhibition of tumor growth in xenograft models was observed, suggesting potential for further development as an anticancer agent.
- Neuroprotection : The ability to protect neurons from oxidative stress indicates its potential use in neuroprotective therapies.
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
The compound shares structural similarities with several kinase inhibitors and heterocyclic therapeutics. Key analogs include:
AZD1480 (9e)
- Structure : 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine .
- Key Features : Pyrimidine-pyrazole core, fluoropyrimidine substituent.
- Activity : Potent Jak2 inhibitor (IC₅₀ < 1 nM), suppresses Jak2 V617F-driven proliferation in vitro and in vivo .
- Clinical Relevance : Evaluated in Phase I trials for myeloproliferative neoplasms.
EP 1 808 168 B1 Derivatives
- Structure : Piperidine-linked pyrazolo[3,4-d]pyrimidines with fluorophenyl and sulfonamide groups (e.g., 2,5-Difluoro-4-{4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide) .
- Key Features : Piperidine-oxadiazole substituents, sulfonamide moieties.
- Activity : Broad-spectrum kinase inhibitors with demonstrated activity against VEGF and PDGFR kinases.
BK80623 (CAS 2380144-96-5)
- Structure : 5-Ethyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine .
- Key Features : Trifluoromethyl-oxadiazole substituent, ethylpyrimidine.
Structural and Functional Comparison Table
Key Differences and Implications
Substituent Chemistry :
- The target compound’s 5-chloro-3-fluoropyridin-2-yl group may enhance binding to hydrophobic kinase pockets compared to AZD1480’s fluoropyrimidine.
- The methylpyrazole in the target compound contrasts with BK80623’s trifluoromethyl-oxadiazole, suggesting divergent selectivity profiles.
Pharmacokinetics: Piperidine-containing analogs (e.g., EP 1 808 168 B1 derivatives) exhibit improved solubility and blood-brain barrier penetration compared to non-piperidine variants .
Target Specificity :
- AZD1480’s pyrimidine-pyrazole core is critical for Jak2 selectivity, while the target compound’s pyridine-piperidine linkage may favor other kinases (e.g., PI3K or mTOR).
Preparation Methods
Pyrimidine Core Functionalization
The target compound features a pyrimidine ring substituted at positions 2 and 5. Retrosynthetically, the molecule can be divided into two key intermediates:
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Intermediate A : 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
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Intermediate B : 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-ol
The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with amidines or through palladium-catalyzed cross-coupling reactions to introduce substituents.
Synthesis of Intermediate A: 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
Suzuki-Miyaura Coupling
A common approach involves coupling a boronic ester of 1-methyl-1H-pyrazole with a halogenated pyrimidine. For example:
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Starting material : 5-Bromopyrimidin-2-ol
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Reagents : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh₃)₄, Na₂CO₃
-
Conditions : DMF/H₂O (3:1), 80°C, 12 hours
Mechanism : The palladium catalyst facilitates transmetalation and reductive elimination, installing the pyrazole moiety at position 5 of the pyrimidine.
Synthesis of Intermediate B: 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-ol
Nucleophilic Aromatic Substitution
The 5-chloro-3-fluoropyridine ring is functionalized via substitution with piperidin-4-ol:
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Starting material : 2,5-Dichloro-3-fluoropyridine
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Reagents : Piperidin-4-ol, K₂CO₃, DMF
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Conditions : 100°C, 24 hours
Regioselectivity : The chloro group at position 2 is more reactive toward nucleophilic substitution due to the electron-withdrawing fluorine at position 3, directing attack to position 2.
Etherification of Pyrimidine and Piperidine Intermediates
Mitsunobu Reaction
The ether linkage between intermediates A and B is formed using Mitsunobu conditions:
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Reagents : DIAD, PPh₃, THF
-
Conditions : 0°C to room temperature, 6 hours
Equation :
Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) isolates the product with >95% purity.
Alternative Synthetic Routes
SN2 Displacement Strategy
An alternative employs a chloropyrimidine intermediate reacting with the piperidin-4-olate ion:
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Starting material : 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Reagents : NaH, THF, 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-ol
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Conditions : Reflux, 8 hours
Characterization and Analytical Data
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 8.12 (s, 1H, pyrazole-H), 7.85 (d, J = 2.8 Hz, 1H, pyridine-H), 4.95–4.85 (m, 1H, OCH), 3.92 (s, 3H, NCH₃).
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HRMS : [M+H]⁺ calcd. for C₁₈H₁₆ClFN₆O: 409.1054; found: 409.1056.
Challenges and Optimization
Regioselectivity in Pyrimidine Substitution
Position 2 of the pyrimidine is preferentially substituted due to lower steric hindrance compared to position 4.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols. For example, one approach includes:
- Step 1 : Formation of the pyrimidine core via condensation reactions using reagents like thiourea or amidines under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Introduction of the piperidinyl-oxy group via nucleophilic substitution, requiring careful control of temperature (60–100°C) and solvents (e.g., DMF or DCM) .
- Step 3 : Functionalization of the pyrazole ring using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids .
Q. Optimization Tips :
- Use catalysts like p-toluenesulfonic acid for cyclization steps to improve yields .
- Monitor reaction progress via HPLC or TLC to minimize side products .
Q. How is the compound’s structural identity confirmed?
A combination of analytical techniques is employed:
- X-ray Crystallography : Resolves 3D conformation (e.g., bond angles and torsional strain in the piperidine ring) .
- Spectroscopy :
- ¹H/¹³C NMR : Validates proton environments (e.g., pyrimidine CH groups at δ 8.2–8.5 ppm) .
- HRMS : Confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = 447.12) .
- Elemental Analysis : Ensures purity (>95%) by matching C, H, N, and Cl content .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cell Viability : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing dose-response curves .
- Solubility : Perform kinetic solubility studies in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can computational methods predict drug-likeness and target interactions?
- ADMET Prediction : Tools like SwissADME assess LogP (<5), topological polar surface area (<140 Ų), and CYP450 inhibition risks .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase ATP pockets). Focus on hydrogen bonds with pyrimidine N atoms and hydrophobic interactions with the chloro-fluoropyridine moiety .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing pyrazole with imidazole) to identify pharmacophores .
Q. What strategies optimize catalytic steps in synthesis?
- Palladium Catalysis : For cross-coupling, use Pd(PPh₃)₄ with optimized ligand ratios (e.g., 1:2 Pd:ligand) and degassed solvents to prevent catalyst poisoning .
- Microwave Assistance : Reduces reaction time (e.g., from 24 h to 2 h) for cyclization steps .
Table 1 : Reaction Yield Optimization for Key Steps
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | p-TsOH | EtOH | 80 | 78 |
| 2 | Pd(OAc)₂ | DMF | 100 | 65 |
| 3 | — | DCM | 40 | 92 |
| Data derived from |
Q. How to address stability issues during storage?
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Improves shelf-life by reducing hydrolysis of the piperidinyl-oxy linkage .
- Excipient Screening : Use cyclodextrins or PEG to stabilize amorphous forms .
Q. What crystallographic parameters are critical for structural analysis?
- Unit Cell Dimensions : For example, monoclinic systems with a = 10.2 Å, b = 14.5 Å, c = 8.7 Å .
- Torsional Angles : Pyrimidine-piperidine dihedral angles (~15°) indicate conformational flexibility .
- Hydrogen Bonding : Key interactions (e.g., N–H···O) stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
